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Compound of Interest

Compound Name: 2-Chloro-3,5-difluorophenol

Cat. No.: B1300040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Chloro-3,5-difluorophenol (CAS No: 206986-81-4). The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics,

offering a valuable reference for the identification, characterization, and quality control of this

compound in research and development settings.

Data Presentation
While public databases confirm the existence of spectroscopic data for 2-Chloro-3,5-
difluorophenol, specific experimental peak values are not readily available.[1][2] The following

tables provide expected ranges and assignments based on the analysis of structurally similar

compounds and established principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
¹H NMR (Proton NMR)
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Expected Chemical Shift
(δ) ppm

Multiplicity Assignment

~ 5.0 - 7.0 Broad Singlet Phenolic Hydroxyl (-OH)

~ 6.5 - 7.5 Multiplet Aromatic Protons (H-4, H-6)

Note: The chemical shift of the phenolic proton is highly dependent on solvent, concentration,

and temperature. The aromatic protons will exhibit complex splitting patterns due to coupling

with each other and with the fluorine atoms.

¹³C NMR (Carbon NMR)

Expected Chemical Shift
(δ) ppm

Assignment
Expected Multiplicity (due
to C-F coupling)

~ 155 - 165 C-F (C-3, C-5) Doublet

~ 145 - 155 C-OH (C-1) Singlet or small doublet

~ 115 - 125 C-Cl (C-2) Singlet or small doublet

~ 100 - 110 C-H (C-4, C-6) Doublet

Note: The carbon atoms bonded to fluorine will show characteristic splitting. The exact

chemical shifts are influenced by the combined electronic effects of the chloro, fluoro, and

hydroxyl substituents.

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3200 - 3600 Strong, Broad
O-H Stretch (hydrogen-

bonded)

~ 3000 - 3100 Medium Aromatic C-H Stretch

~ 1580 - 1620 Medium-Strong Aromatic C=C Ring Stretch

~ 1450 - 1500 Medium-Strong Aromatic C=C Ring Stretch

~ 1200 - 1300 Strong C-O Stretch (Phenolic)

~ 1100 - 1200 Strong C-F Stretch

~ 700 - 800 Strong C-Cl Stretch

~ 800 - 900 Strong C-H Out-of-plane Bending

Table 3: Mass Spectrometry (MS) Data
The molecular formula of 2-Chloro-3,5-difluorophenol is C₆H₃ClF₂O.

m/z (mass-to-charge ratio) Interpretation

164/166

Molecular ion peak [M]⁺, showing the

characteristic ~3:1 isotopic pattern for one

chlorine atom.

136/138
Loss of CO, a common fragmentation for

phenols.

101 Loss of HCl from the [M-CO]⁺ fragment.

Note: The exact mass of the monoisotopic molecular ion is 163.9840487 Da.[2] The

fragmentation pattern will be influenced by the stability of the resulting ions.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 2-Chloro-3,5-difluorophenol.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-

d₆, or DMSO-d₆) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0.0 ppm).

Transfer the solution to a 5 mm NMR tube, ensuring the filling height is adequate for the

spectrometer used.

Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical spectral width: -2 to 12 ppm.

Number of scans: 16-64, depending on the sample concentration.

A relaxation delay of 1-5 seconds is used between pulses.

¹³C NMR:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical spectral width: 0 to 200 ppm.

Number of scans: 1024 or more to achieve a good signal-to-noise ratio due to the low

natural abundance of ¹³C.

Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain a flat baseline.

Calibrate the chemical shift axis using the TMS signal at 0.0 ppm.

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Identify the peak positions for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the empty ATR setup.

Place a small amount of the solid 2-Chloro-3,5-difluorophenol sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Parameters:

Scan range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:
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The instrument software automatically subtracts the background spectrum from the sample

spectrum.

Perform baseline correction if necessary.

Identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)
Sample Preparation and Introduction:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

The sample can be introduced into the mass spectrometer via direct infusion or through a

chromatographic system like Gas Chromatography (GC-MS) for separation from any

impurities.

Data Acquisition (Electron Ionization - EI):

Instrument: A mass spectrometer, often coupled with a GC (GC-MS).

Ionization Mode: Electron Ionization (EI) is a common technique for this type of molecule.

Parameters:

Electron Energy: Typically 70 eV.

Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular

weight (e.g., 200).

Data Processing:

The software generates a mass spectrum, which is a plot of relative intensity versus the

mass-to-charge ratio (m/z).

Identify the molecular ion peak and any characteristic isotopic patterns.

Analyze the major fragment ions to deduce the structure and fragmentation pathways.
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Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2-Chloro-3,5-difluorophenol.

Workflow for Spectroscopic Analysis of 2-Chloro-3,5-difluorophenol
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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